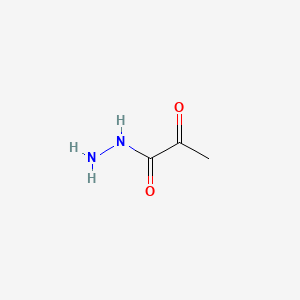
2-oxopropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxopropanehydrazide is a chemical compound with the molecular formula C3H6N2O2. It is also known as pyruvic acid hydrazide. This compound is a derivative of pyruvic acid, where the carboxyl group is replaced by a hydrazide group. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-oxopropanehydrazide can be synthesized through the reaction of pyruvic acid with hydrazine. The reaction typically involves the condensation of pyruvic acid with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-oxo-, hydrazide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxopropanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo compounds such as pyruvic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides and other derivatives.
Applications De Recherche Scientifique
2-oxopropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including hydrazones and Schiff bases.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-oxo-, hydrazide involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby affecting their function. The hydrazide group can also participate in redox reactions, influencing cellular redox states and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyruvic acid: The parent compound of propanoic acid, 2-oxo-, hydrazide.
Acetylformic acid: Another derivative of pyruvic acid.
2-Oxopropanoic acid: A similar compound with a different functional group.
Uniqueness
2-oxopropanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and applications compared to its parent compound and other derivatives. Its ability to form stable hydrazones and Schiff bases makes it valuable in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
93285-68-8 |
|---|---|
Formule moléculaire |
C3H6N2O2 |
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
2-oxopropanehydrazide |
InChI |
InChI=1S/C3H6N2O2/c1-2(6)3(7)5-4/h4H2,1H3,(H,5,7) |
Clé InChI |
VGLHMLZWDDLWLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NN |
SMILES canonique |
CC(=O)C(=O)NN |
Key on ui other cas no. |
93285-68-8 |
Synonymes |
pyruvate hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















